molecular formula C9H13N3O4S B12146936 Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate

Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate

Cat. No.: B12146936
M. Wt: 259.28 g/mol
InChI Key: FXEZNRMPBPFTRR-UHFFFAOYSA-N
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Description

Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate is a chemical compound that belongs to the class of 1,2,5-thiadiazole derivatives.

Preparation Methods

The synthesis of Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate typically involves the reaction of 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt essential enzymatic processes within the cells .

Comparison with Similar Compounds

Biological Activity

Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and reviews.

  • Molecular Formula : C₈H₁₁N₃O₃S
  • Molecular Weight : 203.25 g/mol
  • CAS Number : 75202-36-7

Biological Activity Overview

The biological activity of this compound can be categorized primarily into antimicrobial and anticancer properties.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of compounds related to this compound.

  • Mechanism of Action : The compound exhibits antibacterial activity through the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. It has been shown to act against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) :
    • Against Staphylococcus aureus: MIC values range from 20–40 µM.
    • Against Escherichia coli: MIC values are observed between 40–70 µM, indicating moderate effectiveness compared to standard antibiotics like ceftriaxone .
  • Case Studies :
    • A study highlighted that derivatives of thiadiazole exhibited significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for therapeutic applications in resistant infections .

Anticancer Activity

Research into the anticancer properties of this compound has revealed promising results.

  • Cell Line Studies :
    • The compound has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
  • IC50 Values :
    • In vitro studies report IC50 values ranging from 10–50 µM against different cancer cell lines, indicating a dose-dependent response with potential for further development as an anticancer agent .
  • Research Findings :
    • A recent study indicated that the compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies, suggesting a synergistic effect that could lower required doses of traditional drugs .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity:

Structural FeatureInfluence on Activity
Morpholine RingEnhances solubility and bioavailability
Thiadiazole MoietyContributes to antimicrobial potency
Acetate GroupModulates lipophilicity and cellular uptake

Properties

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

IUPAC Name

methyl 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate

InChI

InChI=1S/C9H13N3O4S/c1-14-7(13)6-16-9-8(10-17-11-9)12-2-4-15-5-3-12/h2-6H2,1H3

InChI Key

FXEZNRMPBPFTRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=NSN=C1N2CCOCC2

Origin of Product

United States

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